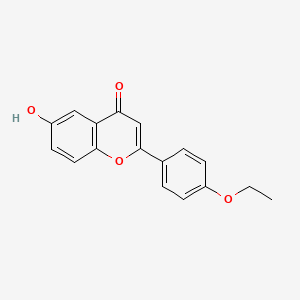

2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one est un composé organique synthétique appartenant à la famille des flavonoïdes. Les flavonoïdes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Ce composé, caractérisé par son noyau chroménone et son substituant éthoxyphényle, a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one implique généralement la condensation de la 4-éthoxybenzaldéhyde avec la 2-hydroxyacetophénone en présence d'une base, telle que l'hydroxyde de sodium, sous reflux. La réaction se déroule via un mécanisme de condensation aldolique, suivie d'une cyclisation pour former la structure chroménone.

-

Étape 1 : Condensation aldolique

Réactifs : 4-éthoxybenzaldéhyde, 2-hydroxyacetophénone

Conditions : Hydroxyde de sodium, éthanol, reflux

Produit : Chalcone intermédiaire

-

Étape 2 : Cyclisation

Réactifs : Chalcone intermédiaire

Conditions : Milieu acide, chaleur

Produit : 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one

Méthodes de production industrielle

En milieu industriel, la synthèse peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, minimisant le risque de réactions secondaires et d'impuretés.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'agents oxydants comme le permanganate de potassium.

Réduction : Le cycle chroménone peut être réduit en dérivé chromanol à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, milieu acide

Réduction : Borohydrure de sodium, méthanol

Substitution : Nucléophiles (par exemple, amines, thiols), conditions basiques ou acides

Principaux produits formés

Oxydation : 2-(4-Éthoxyphényl)-6-oxo-4H-chromène-4-one

Réduction : 2-(4-Éthoxyphényl)-6-hydroxychromanol

Substitution : Différentes chroménones substituées selon le nucléophile utilisé

Applications de la recherche scientifique

Chimie

En chimie, la 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one est utilisée comme brique de base pour la synthèse de molécules plus complexes.

Biologie

Biologiquement, ce composé présente une activité antioxydante significative, ce qui en fait un candidat pour des études liées au stress oxydatif et à son impact sur les fonctions cellulaires. Il a été étudié pour sa capacité à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs.

Médecine

En médecine, la 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one s'est avérée prometteuse comme agent anticancéreux. Des études ont démontré sa capacité à inhiber la prolifération des cellules cancéreuses et à induire l'apoptose. De plus, ses propriétés anti-inflammatoires en font un agent thérapeutique potentiel pour les maladies inflammatoires.

Industrie

Industriellement, ce composé peut être utilisé dans la formulation de produits pharmaceutiques et de nutraceutiques en raison de ses propriétés bioactives. Il est également étudié pour son utilisation potentielle dans les produits cosmétiques pour ses bienfaits antioxydants.

Mécanisme d'action

Le mécanisme d'action de la 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one implique son interaction avec diverses cibles moléculaires et voies. Son activité antioxydante est principalement due à sa capacité à donner des atomes d'hydrogène, neutralisant les radicaux libres. Dans les cellules cancéreuses, elle induit l'apoptose par l'activation des caspases et la modulation de voies de signalisation telles que la voie PI3K/Akt.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant antioxidant activity, making it a candidate for studies related to oxidative stress and its impact on cellular functions. It has been investigated for its ability to scavenge free radicals and protect cells from oxidative damage.

Medicine

In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases.

Industry

Industrially, this compound can be used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties. It is also explored for its potential use in cosmetic products for its antioxidant benefits.

Mécanisme D'action

The mechanism of action of 2-(4-Ethoxyphenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer cells, it induces apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(4-Méthoxyphényl)-6-hydroxy-4H-chromène-4-one

- 2-(4-Hydroxyphényl)-6-hydroxy-4H-chromène-4-one

- 2-(4-Méthylphényl)-6-hydroxy-4H-chromène-4-one

Unicité

Par rapport à ses analogues, la 2-(4-Éthoxyphényl)-6-hydroxy-4H-chromène-4-one présente des propriétés uniques dues à la présence du groupe éthoxy. Ce substituant améliore sa lipophilie, ce qui améliore potentiellement sa biodisponibilité et son interaction avec les membranes lipidiques. De plus, le groupe éthoxy peut influencer la réactivité et la stabilité du composé, ce qui en fait un candidat distinct pour diverses applications.

Propriétés

Formule moléculaire |

C17H14O4 |

|---|---|

Poids moléculaire |

282.29 g/mol |

Nom IUPAC |

2-(4-ethoxyphenyl)-6-hydroxychromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)17-10-15(19)14-9-12(18)5-8-16(14)21-17/h3-10,18H,2H2,1H3 |

Clé InChI |

QLMBMAAPRVIGGV-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876465.png)

![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)

![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)

![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)

![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)

![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)

![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)

![4-methyl-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10876527.png)

![4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)

![5,6-dimethyl-7-(pyridin-3-yl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876536.png)